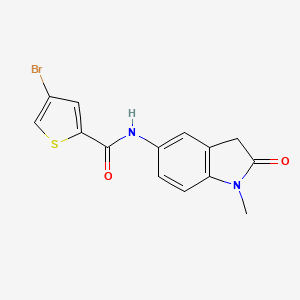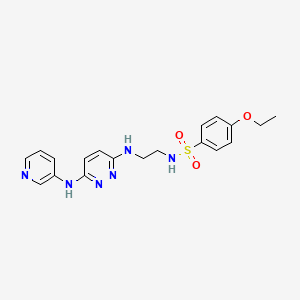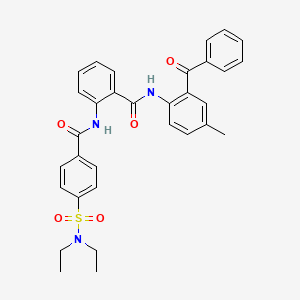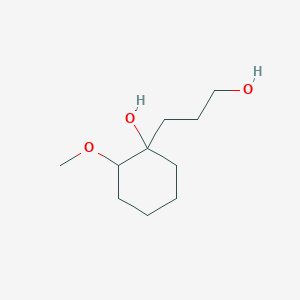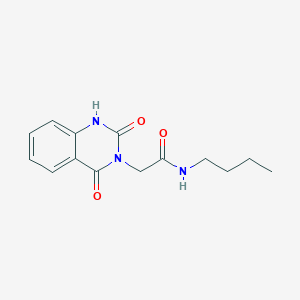
N-butyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-butyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide” is a compound that belongs to the class of quinazolin-2,4-dione analogs . These compounds are known for their potential biological activities and are often used in drug discovery research . They are characterized by the presence of a quinazoline unit and an amide functionality .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of isatins with o-amino N-aryl/alkyl benzamides . This process, known as a domino synthesis, results in the formation of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-aryl/alkyl benzamides . The synthesized compounds are then structurally confirmed by means of IR, 1H-NMR, 13C-NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of these compounds is confirmed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule . The IR spectrum can give insights into the functional groups present in the molecule .Chemical Reactions Analysis
These compounds participate in oxidative rearrangement with isatins during their synthesis . The reaction involves the formation of a quinazoline unit and an amide functionality, resulting in molecular hybridization of two important pharmacophores .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically confirmed using various analytical techniques. For instance, the elemental analysis provides information about the composition of the synthesized compounds . The individuality of the compounds can be confirmed by TLC and LC/MS methods .Applications De Recherche Scientifique
Synthesis and Biological Activities
Antihistaminic Agents : Novel derivatives, such as 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, have been synthesized and tested for their in vivo H(1)-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs. These compounds, especially compound 4-butyl-1-methyl-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-one, emerged as potent agents with minimal sedation compared to standard treatments (Alagarsamy, Shankar, & Murugesan, 2008).
Anticonvulsant Activity : The synthesis and evaluation of anticonvulsant activity of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives have been explored. These studies involved molecular docking and in vivo experiments, contributing to understanding the pharmacophore's role in anticonvulsant activity (El Kayal et al., 2022).
Anticancer and Cytotoxicity : Compounds with quinazolinone scaffolds have been synthesized and tested for their anticancer activity across various cancer cell lines, including colon cancer, melanoma, and ovarian cancer. Some derivatives showed promising activity, highlighting the potential for developing new anticancer agents (Kovalenko et al., 2012).
Antimicrobial Agents : Research on 1,2,4-triazole derivatives containing quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group demonstrated good to excellent antibacterial activities against rice bacterial pathogen Xanthomonas oryzae pv. oryzae (Xoo), indicating their potential as agricultural bactericides (Yang & Bao, 2017).
Chemical Synthesis and Characterization
Green Synthesis Approaches : Efforts have been made towards the green synthesis of quinazolin-4(3H)-ones and their derivatives, utilizing microwave-assisted protocols to enhance the efficiency and reduce the environmental impact of chemical synthesis processes (Karimi-Maleh et al., 2014).
Radiomodulatory Effects : Some quinazolinone derivatives have been evaluated for their radiomodulatory effects, showing potential as radioprotective agents by inducing the antioxidant enzyme NQO1, which could ameliorate the damaging effects of radiation (Soliman et al., 2020).
Orientations Futures
The future research on “N-butyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide” and similar compounds could focus on further exploring their biological activities and potential applications in drug discovery. For instance, their potential as antimalarial or anticancer agents could be investigated further . Additionally, more studies could be conducted to understand their mechanism of action and to optimize their synthesis process.
Propriétés
IUPAC Name |
N-butyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-2-3-8-15-12(18)9-17-13(19)10-6-4-5-7-11(10)16-14(17)20/h4-7H,2-3,8-9H2,1H3,(H,15,18)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGRHTLKYVNKML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(2-{[2-({2-[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2784967.png)
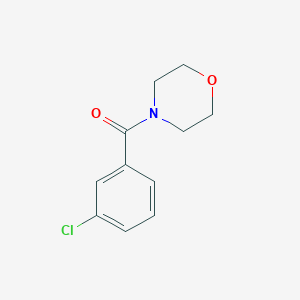
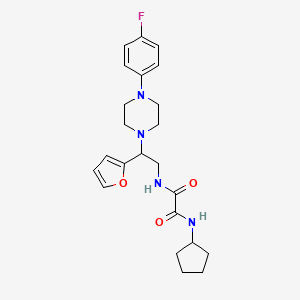
![2-chloro-6-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2784971.png)
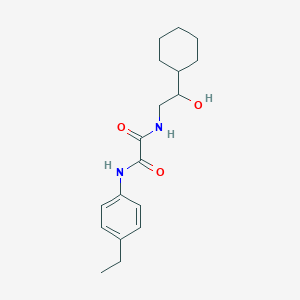
![4,7,8-Trimethyl-6-(2-propoxyphenyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2784975.png)
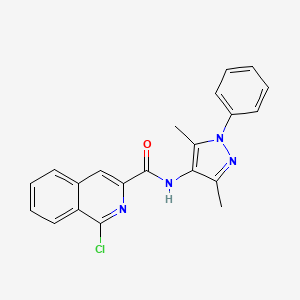
![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2784978.png)
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B2784981.png)
